D-[3-2H]Glucose
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Overview
Description
D-Glucose-d1-2: is a deuterium-labeled form of D-Glucose, where one of the hydrogen atoms is replaced by deuterium at the second carbon position. This compound is a stable isotope and is used extensively in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-2 involves the incorporation of deuterium into the glucose molecule. One common method is the catalytic hydrogen-deuterium exchange reaction, where glucose is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of glucose derivatives, followed by deprotection to yield D-Glucose-d1-2 .
Industrial Production Methods: Industrial production of D-Glucose-d1-2 typically involves large-scale synthesis using deuterated water (D2O) as a source of deuterium. The process includes the fermentation of glucose in the presence of D2O, followed by purification and crystallization to obtain the deuterium-labeled glucose .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-d1-2 undergoes various chemical reactions, including:
Oxidation: D-Glucose-d1-2 can be oxidized to D-Gluconic acid using oxidizing agents such as glucose oxidase.
Reduction: It can be reduced to sorbitol using reducing agents like sodium borohydride.
Isomerization: D-Glucose-d1-2 can be isomerized to D-Fructose under basic conditions.
Glycosylation: It can form glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Glucose oxidase, molecular oxygen.
Reduction: Sodium borohydride, hydrogen gas.
Isomerization: Aqueous NaOH, mild temperatures (50-90°C).
Glycosylation: Alcohols, acid catalysts like H2SO4.
Major Products:
Oxidation: D-Gluconic acid.
Reduction: Sorbitol.
Isomerization: D-Fructose.
Glycosylation: Glycosides.
Scientific Research Applications
D-Glucose-d1-2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic flux analysis to study glucose metabolism in cells.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated drugs and as a standard in mass spectrometry.
Mechanism of Action
The mechanism of action of D-Glucose-d1-2 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. the presence of deuterium can alter reaction kinetics and metabolic rates. For example, in glycolysis, D-Glucose-d1-2 is phosphorylated by hexokinase to form glucose-6-phosphate, but the deuterium substitution can affect the enzyme’s activity and the overall metabolic flux .
Comparison with Similar Compounds
D-Glucose-1-d1: Deuterium at the first carbon position.
D-Glucose-6,6-d2: Deuterium at the sixth carbon position.
D-Glucose-13C6: Carbon-13 labeled glucose.
Uniqueness: D-Glucose-d1-2 is unique due to its specific deuterium labeling at the second carbon position, which provides distinct advantages in studying specific metabolic pathways and enzyme activities. Its use as a stable isotope tracer makes it invaluable in research applications where precise tracking of glucose metabolism is required .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D |
InChI Key |
WQZGKKKJIJFFOK-XVKSOXPJSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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